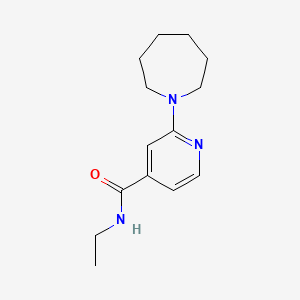![molecular formula C14H21ClN2O B7629336 [2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride](/img/structure/B7629336.png)
[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride, also known as MDMB-CHMICA, is a synthetic cannabinoid that has been widely used in scientific research. This compound is known for its potent psychoactive effects, which makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes.
Mechanism of Action
[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding results in the activation of downstream signaling pathways, which can lead to various physiological effects. [2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride has been shown to have potent psychoactive effects, including euphoria, sedation, and hallucinations. This compound has also been shown to have analgesic effects, which may be mediated by the activation of the CB1 receptor. [2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride has also been shown to have anxiolytic effects, which may be mediated by the activation of the CB2 receptor.
Advantages and Limitations for Lab Experiments
One of the advantages of using [2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride in scientific research is its potent psychoactive effects, which can be used to study the endocannabinoid system and its role in various physiological processes. However, the use of [2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride in lab experiments is limited by its potential for abuse and dependence. This compound should be handled with caution and used only in controlled laboratory settings.
Future Directions
There are several future directions for the study of [2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride. One area of research is the development of more selective agonists for the CB1 and CB2 receptors, which may have fewer psychoactive effects and fewer side effects. Another area of research is the study of the endocannabinoid system in various disease states, such as chronic pain, anxiety, and depression. Finally, the study of the pharmacokinetics and pharmacodynamics of [2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride may help to optimize its use in scientific research.
Synthesis Methods
[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride is synthesized by the reaction of 3-methylphenylmagnesium bromide with 2-(aminomethyl)piperidine in the presence of palladium(II) acetate and triphenylphosphine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of [2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride. This synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride has been used in various scientific studies to investigate the endocannabinoid system and its role in various physiological processes. This compound has been shown to have potent agonistic activity at the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. [2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride has been used to study the effects of cannabinoid receptor activation on pain, anxiety, and other physiological processes.
properties
IUPAC Name |
[2-(aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c1-11-5-4-6-12(9-11)14(17)16-8-3-2-7-13(16)10-15;/h4-6,9,13H,2-3,7-8,10,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLJIGNNZDYHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCCC2CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-2,4-dioxo-N-[4-(pyridin-4-ylmethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B7629256.png)


![2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7629277.png)
![N-[4-(4-bromophenyl)oxan-4-yl]acetamide](/img/structure/B7629281.png)
![N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B7629289.png)



![2-(7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)benzoic acid](/img/structure/B7629315.png)


![3-[Methyl(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)amino]propanoic acid](/img/structure/B7629325.png)
